
N-(acid-PEG24)-N-bis(PEG3-azide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(acid-PEG24)-N-bis(PEG3-azide) is a heterobifunctional polyethylene glycol (PEG) derivative. This compound contains a long PEG chain with a terminal carboxylic acid group and two shorter PEG chains each terminating in an azide group. The hydrophilic PEG spacers increase solubility in aqueous media, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG24)-N-bis(PEG3-azide) involves several steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form high-purity amino-PEG-alcohol.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the desired functional groups. This involves the use of dibenzyl-protected amine functional initiators.
Formation of N-hydroxy Succinimidyl-PEG-Azide: The heterobifunctional PEG derivative is then synthesized by converting the amino group to an azide group using N-hydroxy succinimidyl chemistry.
Industrial Production Methods
Industrial production of N-(acid-PEG24)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Functionalization: The PEG chains are functionalized with azide and carboxylic acid groups using efficient and scalable chemical reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(acid-PEG24)-N-bis(PEG3-azide) undergoes several types of chemical reactions:
Click Chemistry: The azide groups react with alkynes in the presence of copper catalysts to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators such as EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
EDC or DCC: Activators used in amide bond formation reactions.
Major Products
Triazole Linkages: Formed from the reaction of azide groups with alkynes.
Amide Bonds: Formed from the reaction of carboxylic acid groups with primary amines.
Aplicaciones Científicas De Investigación
N-(acid-PEG24)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(acid-PEG24)-N-bis(PEG3-azide) involves its ability to form stable linkages with other molecules:
Comparación Con Compuestos Similares
N-(acid-PEG24)-N-bis(PEG3-azide) is unique due to its combination of azide and carboxylic acid functionalities. Similar compounds include:
Azido-PEG3-amine: Contains an amino group and an azide group, used in similar bioconjugation applications.
Azido-PEG24-acid: Contains a long PEG chain with an azide group, used in click chemistry.
4-Arm PEG-Azide: A multi-armed PEG derivative with azide groups at each terminal, used in PEGylation via click chemistry.
N-(acid-PEG24)-N-bis(PEG3-azide) stands out due to its dual functionality, allowing for versatile applications in various fields.
Propiedades
Fórmula molecular |
C67H133N7O32 |
|---|---|
Peso molecular |
1548.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-22-16-80-10-4-74(5-11-81-17-23-85-21-15-79-9-3-71-73-69)6-12-82-18-24-86-26-28-88-30-32-90-34-36-92-38-40-94-42-44-96-46-48-98-50-52-100-54-56-102-58-60-104-62-64-106-66-65-105-63-61-103-59-57-101-55-53-99-51-49-97-47-45-95-43-41-93-39-37-91-35-33-89-31-29-87-27-25-83-19-13-77-7-1-67(75)76/h1-66H2,(H,75,76) |
Clave InChI |
LCYPYNCXKBLGQL-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
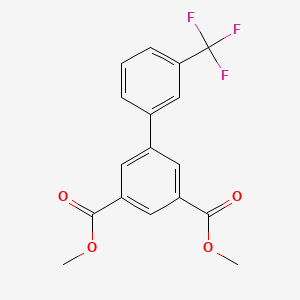
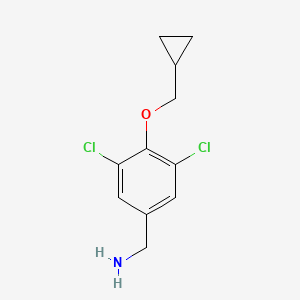
![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
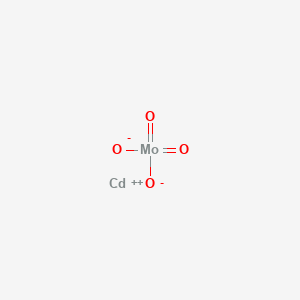

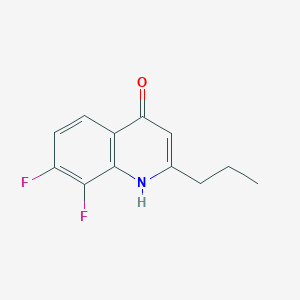
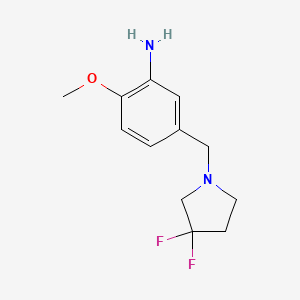
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
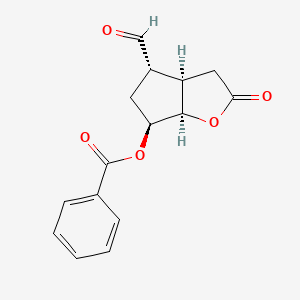
![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
